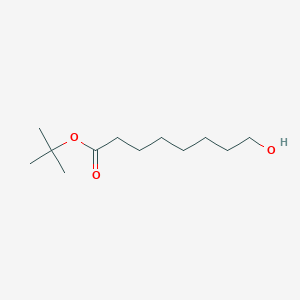

tert-Butyl 8-hydroxyoctanoate

描述

Contextual Significance in Organic Synthesis and Chemical Biology Research

In the realm of organic synthesis, tert-Butyl 8-hydroxyoctanoate serves as a key reagent in the preparation of various complex molecules. A significant application lies in the synthesis of unsaturated hydroxy fatty acid derivatives, which have been investigated for their potential as immuno-adjuvants. as-1.co.jp The tert-butyl group acts as a protecting group for the carboxylic acid, preventing it from reacting while other transformations are carried out on the hydroxyl group. This protecting group can be removed under specific conditions later in the synthetic sequence. The unique reactivity pattern influenced by the sterically demanding tert-butyl group is a subject of broader interest in chemical transformations. rsc.org

In chemical biology, derivatives of hydroxyoctanoic acids are of considerable interest. For instance, (R)-3-hydroxyoctanoic acid, which can be derived from the bacterial polymer polyhydroxyalkanoate (PHA), has been used as a starting material to create a library of compounds with potential biological activities. nih.gov Research has shown that some of these derivatives exhibit antimicrobial properties and can inhibit quorum sensing in pathogenic bacteria like Pseudomonas aeruginosa. nih.gov The carboxylic acid group has been identified as crucial for the antimicrobial activity of these compounds. nih.gov

Research Trajectories and Future Perspectives for Hydroxyoctanoates

The broader family of hydroxyoctanoates, including various isomers and derivatives, is at the forefront of several promising research avenues. These compounds are components of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), which are biodegradable and biocompatible polyesters produced by various microorganisms. ethz.chnih.gov These bioplastics are being extensively studied for medical applications, including tissue engineering, drug delivery systems, and the fabrication of implantable devices like sutures and heart valves. nih.gov

Future research is likely to focus on several key areas:

Biocatalytic Synthesis: The use of enzymes, such as ketoreductases, for the stereoselective synthesis of chiral hydroxy-esters is a growing field. researchgate.net This approach offers a green and efficient alternative to traditional chemical methods for producing enantiomerically pure compounds, which are often required for pharmaceutical applications. researchgate.net

Novel Bioactive Compounds: The synthesis of new derivatives of hydroxyoctanoic acids is expected to continue, with the aim of discovering novel compounds with enhanced or specific biological activities, such as antimicrobial or anticancer effects. nih.govresearchgate.net

Advanced Biomaterials: Further development of PHA-based materials, including copolymers of different hydroxyalkanoates, is anticipated to yield biomaterials with tailored properties for specific biomedical applications. rsc.org This includes improving the mechanical properties and biocompatibility of these polymers through chemical modification. ethz.ch

Compound Information

| Compound Name |

| This compound |

| (R)-3-hydroxyoctanoic acid |

| Polyhydroxyalkanoate (PHA) |

| Pseudomonas aeruginosa |

| Medium-chain-length polyhydroxyalkanoates (mcl-PHAs) |

| Ketoreductases |

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H24O3 | nih.gov |

| Molecular Weight | 216.32 g/mol | nih.gov |

| CAS Number | 401901-41-5 | nih.gov |

| IUPAC Name | This compound | nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tert-butyl 8-hydroxyoctanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O3/c1-12(2,3)15-11(14)9-7-5-4-6-8-10-13/h13H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFNOXGQNLNKTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401901-41-5 | |

| Record name | tert-butyl 8-hydroxyoctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl 8 Hydroxyoctanoate

Chemical Synthesis Approaches

The chemical synthesis of tert-butyl 8-hydroxyoctanoate involves carefully orchestrated steps to construct the molecule's distinct functionalities: the tert-butyl ester and the hydroxyl group.

Esterification Reactions for tert-Butyl Ester Formation

The formation of the tert-butyl ester is a critical step, often accomplished through the esterification of a carboxylic acid with tert-butanol (B103910). thieme.de Common methods include condensation reactions in the presence of a strong acid catalyst like sulfuric acid. thieme.de Another approach involves the use of tert-butylating agents such as di-tert-butyl dicarbonate. thieme.de Transesterification reactions also present a viable route to the desired ester. thieme.de

A notable strategy employs benzotriazole (B28993) esters, formed in situ from a carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These intermediates efficiently react with tert-butyl alcohol, facilitated by a base such as 4-dimethylaminopyridine (B28879) (DMAP) or calcined hydrotalcite, to yield the tert-butyl ester. researchgate.net

| Reagent/Catalyst | Description |

| tert-Butanol | Reactant for direct esterification. thieme.de |

| Isobutene | Reactant for esterification. thieme.de |

| Sulfuric Acid | Acid catalyst for esterification. thieme.de |

| Di-tert-butyl dicarbonate | A tert-butylating agent. thieme.de |

| Benzotriazole Esters | Intermediates in esterification reactions. researchgate.net |

| DMAP | Base used in conjunction with benzotriazole esters. researchgate.net |

| Calcined Hydrotalcite | Alternative base for esterification. researchgate.net |

Strategies for Introduction and Manipulation of the Hydroxyl Moiety

The hydroxyl group can be introduced at various stages of the synthesis. One common method involves starting with a precursor that already contains a hydroxyl group or a group that can be readily converted to one. For instance, the reduction of a corresponding keto ester is a frequent strategy.

Alternatively, a bifunctional starting material containing both a carboxylic acid and a protected hydroxyl group can be utilized. The esterification is carried out first, followed by deprotection to reveal the hydroxyl functionality. This approach prevents unwanted side reactions during the esterification step.

Protecting Group Chemistry Relevant to the Hydroxyl Functionality

Protecting groups are instrumental in multi-step organic syntheses to temporarily mask reactive functional groups. pressbooks.pubwikipedia.orgjocpr.com In the synthesis of this compound, the hydroxyl group may need protection to prevent it from interfering with reactions targeting other parts of the molecule, such as the formation of the ester. libretexts.org

The choice of a protecting group is critical and depends on its stability under the reaction conditions and the ease of its removal. pressbooks.pubjocpr.com Common protecting groups for alcohols include silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) ethers, which are stable under many reaction conditions but can be selectively removed using fluoride (B91410) ions. libretexts.org Other options include benzyl (B1604629) (Bn) ethers, which can be removed by hydrogenolysis, and acetyl (Ac) groups, which are removable by acid or base treatment. libretexts.org The use of a protecting group adds steps to the synthesis but ensures the desired chemoselectivity. wikipedia.org

| Protecting Group | Removal Condition |

| Acetyl (Ac) | Acid or base. libretexts.org |

| Benzoyl (Bz) | Acid or base (more stable than Ac). libretexts.org |

| Benzyl (Bn) | Hydrogenolysis. libretexts.org |

| tert-Butyldimethylsilyl (TBDMS) | Acid or fluoride ion. libretexts.org |

| Dimethoxytrityl (DMT) | Weak acid. libretexts.org |

| Methoxymethyl ether (MOM) | Acid. libretexts.org |

Biocatalytic Synthesis Routes

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions. rsc.orgacs.org

Enzyme-Catalyzed Reactions for Stereoselective Synthesis

Enzymes, particularly ketoreductases and lipases, play a significant role in the stereoselective synthesis of chiral alcohols and esters. rsc.orgnih.gov These biocatalysts can differentiate between enantiomers or prochiral faces of a substrate, leading to products with high enantiomeric excess. rsc.orgtudelft.nl

Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to chiral alcohols with high stereospecificity. rsc.orgrsc.orgtudelft.nl This approach is particularly valuable for producing enantiomerically pure hydroxy compounds. The process often involves whole microbial cells or isolated enzymes. rsc.orgtudelft.nl For industrial applications, the regeneration of the expensive cofactor, typically NADPH or NADH, is crucial. rsc.orgtudelft.nl This is often achieved by using a co-substrate like isopropanol (B130326) or a coupled enzyme system, such as glucose/glucose dehydrogenase (GDH). rsc.orgtudelft.nl

Protein engineering techniques have been employed to improve the activity, stability, and stereoselectivity of KREDs for specific substrates. rsc.orgtudelft.nl For example, structure-guided protein engineering of a KRED from Sporobolomyces salmonicolor has been used to enhance the synthesis of methyl (R)-8-chloro-6-hydroxyoctanoate, a related chiral intermediate. rsc.orgtudelft.nl Similarly, engineered KREDs have been successfully used for the synthesis of other complex chiral molecules, demonstrating the potential of this technology for producing chiral this compound. rsc.orgtudelft.nl

| Enzyme Type | Reaction Catalyzed | Key Features |

| Ketoreductase (KRED) | Asymmetric reduction of ketones to chiral alcohols. rsc.orgrsc.orgtudelft.nl | High stereoselectivity; requires cofactor regeneration. rsc.orgtudelft.nl |

| Lipase (B570770) | Enantioselective acylation or hydrolysis of esters. nih.govunipd.it | Can be used for kinetic resolution of racemic alcohols. unipd.it |

| Glucose Dehydrogenase (GDH) | Cofactor regeneration (NADPH/NADH). rsc.orgtudelft.nl | Used in conjunction with KREDs. rsc.orgtudelft.nl |

Lipase-Catalyzed Esterification and Transesterification

The synthesis of this compound can be efficiently achieved through lipase-catalyzed reactions, primarily esterification and transesterification. Lipases (E.C. 3.1.1.3) are widely utilized industrial enzymes that can catalyze the formation of ester bonds in non-aqueous or low-water environments. scielo.brmdpi.com

Esterification involves the direct reaction between 8-hydroxyoctanoic acid and tert-butanol. Immobilized lipases are often preferred as they can be easily recovered and reused, which is a cost-effective strategy for industrial applications. mdpi.comfrontiersin.org Candida antarctica lipase B (CALB), often in its immobilized form as Novozym 435, is a frequently cited catalyst for ester synthesis due to its high activity and stability. d-nb.infonih.gov While direct synthesis of this compound is not extensively documented, studies on similar long-chain hydroxy acids and tertiary alcohols provide a basis for this method. For instance, the synthesis of butyl dihydrocaffeate was achieved using CALB in a mixture of methyl-tert-butyl ether and isooctane. mdpi.com

Transesterification offers an alternative route, where a more reactive ester of 8-hydroxyoctanoic acid, such as a methyl or ethyl ester, reacts with tert-butanol. This can sometimes lead to higher yields or faster reaction rates compared to direct esterification. aocs.org Lipase-catalyzed transacylation using vinyl acetate (B1210297) has been effectively used to resolve chiral chlorohydrins like ethyl 8-chloro-6-hydroxy octanoate (B1194180), demonstrating the applicability of this method for modifying hydroxyoctanoate structures.

The synthesis of various adipate (B1204190) esters using Novozym 435 showed that while primary and secondary alcohols resulted in high esterification yields (>96%), the reaction with tert-butanol was less efficient, achieving a maximum yield of 39.1%. nih.gov This suggests that the bulky nature of the tert-butyl group presents a steric hindrance for the lipase, a critical consideration for the synthesis of this compound. A study on a lipase from Burkholderia sp. YY62 specifically highlighted its ability to hydrolyze tert-butyl octanoate, indicating its potential for the synthesis of such bulky esters. tandfonline.com

Table 1: Lipase-Catalyzed Synthesis of Various Esters (for comparative purposes)

| Enzyme | Substrates | Solvent | Temperature (°C) | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| Novozym 435 | Adipic acid, tert-butanol | Solvent-free | 60 | 39.1% Yield | nih.gov |

| Burkholderia sp. YY62 Lipase | tert-Butyl octanoate (hydrolysis) | Tris-HCl buffer | 28 | Max activity at pH 7.0 | tandfonline.com |

| Candida antarctica Lipase B (CALB) | Dihydrocaffeic acid, 1-butanol | Methyl-tert-butyl ether/isooctane | 37 | - | mdpi.com |

Whole-Cell Biotransformations

Whole-cell biotransformations present a compelling alternative to using isolated enzymes, as they circumvent the need for costly enzyme purification and provide inherent cofactor regeneration systems. nih.govresearchgate.net In this approach, microorganisms capable of producing the desired enzymatic activity are used directly as the biocatalyst.

For the synthesis of this compound, a whole-cell system would typically involve a microorganism that expresses a suitable lipase or esterase. Recombinant Escherichia coli is a common host for expressing enzymes for biotransformations. sigmaaldrich.comnih.govnih.gov For example, a recombinant E. coli co-expressing a carbonyl reductase and a glucose dehydrogenase has been used for the synthesis of (S)-4-chloro-3-hydroxybutanoate ethyl ester, demonstrating the potential of whole-cell systems for producing complex hydroxy esters. nih.gov

The production of long-chain hydroxy fatty acids through microbial conversion is an established field. researchgate.net Oleate hydratases, for instance, are enzymes that can introduce hydroxyl groups into fatty acid chains. researchgate.net A whole-cell process could potentially combine this hydroxylation step with a subsequent esterification step within the same microbial host or in a sequential cascade. Enzyme fusion technology, where two or more enzymes are physically linked, has been shown to improve the efficiency of multi-step whole-cell biocatalysis for converting long-chain secondary alcohols into esters. sigmaaldrich.comresearchgate.net

While specific examples of whole-cell synthesis of this compound are scarce, the principles are well-established for similar molecules. The biotransformation of renewable oils and fatty acids into industrially relevant C9 chemicals like 9-hydroxynonanoic acid has been demonstrated using a combination of lipase and recombinant E. coli. nih.gov This highlights the feasibility of developing a whole-cell process for the target compound.

Process Optimization in Biocatalytic Systems

Optimizing the reaction conditions is paramount to achieving high efficiency, yield, and economic viability in the biocatalytic synthesis of this compound.

Substrate Loading and Conversion Efficiency

High substrate loading is desirable from an industrial perspective to maximize reactor productivity. mdpi.com However, in biocatalytic systems, high concentrations of substrates, such as organic acids or alcohols, can lead to enzyme inhibition or inactivation. mdpi.com For example, in the lipase-catalyzed synthesis of adipate esters, increasing alcohol concentration beyond an optimal molar ratio led to a decrease in enzyme activity due to substrate inhibition. nih.gov

In solvent-free systems, which are often preferred for their green credentials and high volumetric productivity, the viscosity of the reaction medium at high substrate concentrations can also become a limiting factor, affecting mass transfer. rsc.org A mathematical tool named Substrate-Enzyme Relation (SER) has been proposed to predict the performance of enzymatic esterification by evaluating the coupled effects of the molar ratio of reactants and the biocatalyst loading. mdpi.com For the synthesis of butyl esters from palm fatty acid distillate, conversions higher than 90% were achieved with biocatalyst loadings lower than 2.0% (wt/wt) and less than 10% excess of n-butanol. csic.es

Table 2: Effect of Substrate Ratio on Ester Synthesis

| Biocatalyst | Reaction | Substrate Molar Ratio (Acid:Alcohol) | Effect on Yield/Conversion | Reference |

|---|---|---|---|---|

| Novozym 435 | Adipate ester synthesis | Increased butanol ratio initially increased yield, then caused inhibition | Decreased yield at high ratios | nih.gov |

| Lipozyme RM IM | Butyl ester synthesis from PFAD | 1:1.1 (Acid:Butanol) | >90% conversion | csic.es |

Cofactor Regeneration Mechanisms in Enzymatic Systems

Cofactor regeneration is a critical aspect, particularly for biotransformations involving oxidoreductases, which are often required for synthesizing hydroxy acids from keto acids or other precursors. nih.gov These enzymes typically depend on nicotinamide (B372718) cofactors like NADH or NADPH. nih.gov Since these cofactors are expensive, their stoichiometric use is not economically feasible.

In whole-cell biotransformations, cofactor regeneration is an intrinsic process handled by the cell's metabolism. nih.govacs.org For instance, glucose is often added to the reaction medium as a co-substrate, which is metabolized by the cell to regenerate the required NADPH or NADH. nih.gov A common strategy involves co-expressing a second enzyme, such as glucose dehydrogenase (GDH), alongside the primary synthesis enzyme. nih.govnih.gov The GDH oxidizes glucose to gluconolactone, simultaneously reducing NADP+ to NADPH, which can then be used by the primary reductase. This coupled-enzyme approach has been successfully used in the synthesis of chiral alcohols and hydroxy esters. nih.govnih.gov

Environmental Parameters: pH and Temperature Control

Temperature and pH are critical parameters that significantly influence enzyme activity, stability, and reaction equilibrium. acs.org Each enzyme has an optimal temperature and pH range for maximum activity. For instance, a lipase from Burkholderia sp. YY62 showed maximum activity at 28°C and a narrow optimal pH of 7.0 for the hydrolysis of tert-butyl octanoate. tandfonline.com Lipases are generally active between 40°C and 60°C, but thermal denaturation can occur at higher temperatures. mdpi.com In the synthesis of octyl hydroxyphenylpropionate, an optimal temperature of 52.9°C was determined using response surface methodology. acs.org

The pH of the reaction medium is also crucial. While the optimal initial pH for lipase production is often between 6.0 and 8.0, the ideal pH for catalysis depends on the specific reaction. scielo.br For esterification, an acidic pH might be required, whereas transesterification can be favored at a more basic pH. acs.org

Table 3: Optimal Temperature and pH for Various Lipase-Catalyzed Reactions

| Enzyme/Biocatalyst | Reaction | Optimal Temperature (°C) | Optimal pH | Reference |

|---|---|---|---|---|

| Burkholderia sp. YY62 Lipase | tert-Butyl octanoate hydrolysis | 28 | 7.0 | tandfonline.com |

| Novozym 435 | Octyl hydroxyphenylpropionate synthesis | 52.9 | 7.0 (pH memory) | acs.org |

| Aspergillus terreus Lipase | Sorbitol monostearate synthesis | 45 | - | researchgate.net |

Chemical Reactivity and Reaction Mechanisms of Tert Butyl 8 Hydroxyoctanoate

Reactivity of the Hydroxyl Functional Group

The terminal primary hydroxyl group (-OH) on the C8 carbon of the octanoate (B1194180) chain behaves as a typical primary alcohol, undergoing a variety of oxidation, reduction, and nucleophilic substitution reactions.

Oxidation and Reduction Pathways

The primary alcohol of tert-Butyl 8-hydroxyoctanoate can be oxidized to an aldehyde or a carboxylic acid, depending on the reagent and reaction conditions. The choice of oxidant is critical to prevent cleavage of the labile tert-butyl ester group, which is sensitive to harsh acidic or basic conditions.

Commonly, mild oxidation methods are employed. For instance, Swern oxidation or the use of pyridinium (B92312) chlorochromate (PCC) can convert the primary alcohol to an aldehyde, tert-butyl 8-oxooctanoate. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under alkaline conditions, would lead to the formation of the corresponding carboxylic acid derivative.

Conversely, while the hydroxyl group is already in a reduced state, the term "reduction" in this context typically refers to reactions on derivatives. For example, if the hydroxyl group were first converted to a leaving group (e.g., a tosylate), it could then be reduced to a simple alkyl chain, though this is a less common transformation for this specific compound.

Table 1: Examples of Oxidation Reactions of Primary Alcohols

| Oxidizing Agent | Product | Typical Conditions |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Aldehyde | Dichloromethane (DCM), Room Temp |

| Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) | Aldehyde | -78 °C to Room Temp |

Nucleophilic Substitutions and Derivatizations

The hydroxyl group is a versatile site for nucleophilic substitutions and derivatizations. nih.gov These reactions typically involve an initial activation of the hydroxyl group to convert it into a better leaving group, followed by reaction with a nucleophile. libretexts.org

Esterification and Etherification: The hydroxyl group can be acylated to form a second ester functionality or alkylated to form an ether. For example, reaction with acetic anhydride (B1165640) in the presence of a catalyst like pyridine (B92270) yields the corresponding acetate (B1210297) ester. caltech.edu This reaction is often used to protect the alcohol or to introduce a functional handle for further transformations. caltech.edu

Conversion to Halides: The hydroxyl group can be converted to a halide (e.g., bromide or chloride) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). These alkyl halides are valuable intermediates for introducing other functional groups via SN2 reactions.

Derivatization for Analysis: For analytical purposes, such as gas chromatography (GC), the hydroxyl group is often derivatized to increase volatility and improve peak shape. scribd.com Common derivatization reactions include acylation with reagents like p-formylbenzoyl chloride or reaction with acetic anhydride. caltech.edunih.gov

Table 2: Selected Derivatization Reactions of the Hydroxyl Group

| Reagent | Derivative Formed | Purpose |

|---|---|---|

| Acetic Anhydride/Pyridine | Acetate Ester | Protection, Analysis caltech.edu |

| Thionyl Chloride (SOCl₂) | Alkyl Chloride | Synthetic Intermediate |

| p-Toluenesulfonyl chloride (TsCl) | Tosylate | Formation of a good leaving group |

Reactivity at the Ester Linkage

The tert-butyl ester group is known for its unique reactivity, which is dominated by the stability of the tert-butyl cation. This makes it a valuable protecting group for carboxylic acids. acsgcipr.org

Mechanisms of tert-Butyl Ester Hydrolysis and Transesterification

Unlike simple alkyl esters (e.g., methyl or ethyl esters) that typically hydrolyze through a bimolecular acyl-oxygen cleavage mechanism (AAC2), tert-butyl esters primarily react via a unimolecular alkyl-oxygen cleavage pathway (AAL1) under acidic conditions. bham.ac.ukoup.com

The AAL1 mechanism involves:

Protonation of the carbonyl oxygen by an acid catalyst.

Unimolecular cleavage of the alkyl-oxygen bond (the C-O bond between the oxygen and the tert-butyl group). This is the rate-determining step and results in the formation of a stable tertiary carbocation (the tert-butyl cation) and the carboxylic acid. chemistrysteps.com

The tert-butyl cation is then neutralized by a nucleophile (e.g., water) or undergoes elimination to form isobutylene.

This specific mechanism allows for the selective cleavage of tert-butyl esters under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) while other ester types remain intact. acsgcipr.org Base-mediated hydrolysis is generally not favored as it would require attack at the sterically hindered carbonyl carbon. bham.ac.uk

Transesterification, the conversion of one ester to another, can also occur. nih.gov This reaction is often catalyzed by acids or bases and involves exchanging the alkoxy group. sarchemlabs.comresearchgate.net Due to the stability of the tert-butyl cation, acid-catalyzed transesterification can proceed effectively. Recent research has also shown that catalysts like tin(II) chloride can facilitate the transesterification of tert-butyl esters under mild conditions. organic-chemistry.org

Transformation to Other Carboxylic Acid Derivatives

The tert-butyl ester can be converted into other carboxylic acid derivatives, often via an acid chloride intermediate.

A notable development is the direct conversion of tert-butyl esters to acid chlorides using thionyl chloride (SOCl₂) at room temperature. organic-chemistry.org This reaction is highly selective for tert-butyl esters; other esters like methyl, ethyl, or benzyl (B1604629) esters are unreactive under the same conditions. organic-chemistry.org The resulting acid chloride is a highly reactive intermediate that can be readily converted into a wide range of other derivatives, such as amides, anhydrides, or other esters. organic-chemistry.org

For example, a one-pot method has been developed where the tert-butyl ester is first converted in situ to the acid chloride using α,α-dichlorodiphenylmethane and a tin(II) chloride catalyst. organic-chemistry.orgresearchgate.net This intermediate can then react directly with various amines or alcohols to produce the corresponding amides or new esters in high yields. organic-chemistry.orgresearchgate.netorganic-chemistry.org

Stereoelectronic and Steric Influences of the tert-Butyl Moiety on Reaction Pathways

The tert-butyl group is one of the bulkiest substituents in organic chemistry, and its presence exerts significant steric and stereoelectronic effects that dictate the molecule's reactivity. researchgate.net

Stereoelectronic Effects: Stereoelectronic effects are geometry-dependent orbital interactions that influence reactivity. pharmacy180.com In the context of the tert-butyl ester, the preference for a Z-conformation (where the tert-butyl group is cis to the carbonyl oxygen) is enhanced compared to less bulky esters like methyl formate. rsc.org This conformation is stabilized by hyperconjugation, an interaction between the oxygen lone pair and the antibonding orbital of the carbonyl group (nO → σ*C=O). rsc.org While the long, flexible octanoate chain mitigates strong conformational locking, these electronic preferences still influence the ground state of the ester group. The stability imparted by the tert-butyl group and its associated electronic effects can make the ester less reactive than its less hindered counterparts under certain conditions. researchgate.netorgsyn.org

Stereochemical Aspects and Enantioselective Synthesis of Tert Butyl 8 Hydroxyoctanoate

Development of Asymmetric Synthesis Strategies

The asymmetric synthesis of chiral alcohols, such as tert-butyl 8-hydroxyoctanoate, is a significant area of research in organic chemistry. Various strategies have been developed to control the stereochemical outcome of reactions, primarily through the use of chiral catalysts, auxiliaries, or reagents.

One prominent approach involves the asymmetric reduction of a corresponding ketone precursor. Biocatalysis, utilizing enzymes like ketoreductases (KREDs), has emerged as a powerful tool for this transformation. researchgate.nettudelft.nl KREDs can exhibit high enantioselectivity and operate under mild reaction conditions, making them an attractive option for industrial-scale synthesis. researchgate.nettudelft.nl For instance, the highly stereoselective reduction of a ketoester can be achieved using a specific ketoreductase, yielding the desired enantiomerically pure alcohol with high yield and enantiomeric excess. researchgate.net

Another strategy involves the use of chiral metal complexes as catalysts. For example, asymmetric hydrogenation of unsaturated precursors can be achieved using rhodium catalysts with chiral phosphine (B1218219) ligands. These catalytic systems can facilitate the stereocontrolled addition of hydrogen across a double bond, establishing the chiral center with high enantioselectivity.

Furthermore, organocatalysis has gained prominence as a metal-free approach to asymmetric synthesis. mdpi.com Chiral amines, such as those derived from proline, can catalyze the enantioselective functionalization of α,β-unsaturated aldehydes, which can then be converted to the desired hydroxy ester. researchgate.net This method offers the advantage of using readily available and environmentally benign catalysts. mdpi.com

A summary of different asymmetric synthesis strategies is presented in the table below.

| Strategy | Catalyst/Reagent | Precursor | Key Features |

| Biocatalytic Reduction | Ketoreductase (KRED) | 8-oxo-octanoic acid tert-butyl ester | High enantioselectivity, mild conditions. researchgate.nettudelft.nl |

| Asymmetric Hydrogenation | Rhodium-chiral phosphine complex | tert-butyl 8-oxo-oct-2-enoate | High enantioselectivity. |

| Organocatalytic Addition | Chiral amine (e.g., prolinol derivative) | α,β-unsaturated aldehyde | Metal-free, environmentally benign. mdpi.comresearchgate.net |

Enantiomeric Resolution Techniques

When an asymmetric synthesis does not provide a single enantiomer, or for the separation of racemic mixtures, enantiomeric resolution techniques are employed. These methods rely on the differential interaction of enantiomers with a chiral resolving agent or a chiral environment. nih.gov

Enzymatic kinetic resolution is a widely used technique. It involves the use of an enzyme, often a lipase (B570770), that selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. technion.ac.il For example, a lipase can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. The choice of enzyme and reaction conditions, such as the acylating agent and solvent, can significantly influence the efficiency and selectivity of the resolution. technion.ac.il

Chiral chromatography is another powerful method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation as they pass through the chromatography column. Various types of CSPs are available, and the selection depends on the specific properties of the compound being separated. nih.gov

A comparison of these resolution techniques is provided in the table below.

| Technique | Principle | Advantages | Disadvantages |

| Enzymatic Kinetic Resolution | Selective enzymatic reaction on one enantiomer. technion.ac.il | High selectivity, mild conditions. | Maximum theoretical yield of 50% for one enantiomer. |

| Chiral Chromatography | Differential interaction with a chiral stationary phase. nih.gov | Applicable to a wide range of compounds, high purity achievable. | Can be expensive, may require method development. |

Diastereoselective and Enantioselective Control in Catalytic Reactions

Achieving both diastereoselective and enantioselective control is crucial when multiple stereocenters are present or created during a synthesis. This is often accomplished through the use of chiral catalysts that can influence the three-dimensional arrangement of atoms in the transition state of a reaction.

In the context of synthesizing molecules with multiple stereocenters, such as precursors to complex natural products, catalytic asymmetric dihydroxylation and epoxidation reactions are of great importance. For instance, the Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of vicinal diols from olefins using a chiral osmium catalyst. Similarly, asymmetric epoxidation reactions, using catalysts like those developed by Sharpless or Jacobsen, can produce chiral epoxides, which are versatile intermediates for further transformations. encyclopedia.pub

The development of bifunctional catalysts, which possess both a catalytic site and a chiral recognition site, has enabled highly controlled stereoselective reactions. nih.gov These catalysts can simultaneously activate the substrate and direct the approach of the reagent, leading to high levels of both diastereoselectivity and enantioselectivity. For example, a chiral guanidine (B92328) catalyst can promote the enantioselective cyclization of a sulfamate (B1201201) onto an α,β-unsaturated ester, creating a cyclic product with high stereochemical purity. nih.gov

Furthermore, combining different catalytic strategies, such as transition-metal catalysis and aminocatalysis, can provide novel pathways for stereoselective bond formation. researchgate.net This co-catalytic approach can enable transformations that are not possible with a single catalytic system, expanding the toolbox for the synthesis of complex chiral molecules. researchgate.net

The table below highlights key catalytic reactions and their application in stereocontrolled synthesis.

| Reaction | Catalyst Type | Stereochemical Control | Application |

| Asymmetric Dihydroxylation | Chiral Osmium Complex | Enantioselective | Synthesis of chiral diols. |

| Asymmetric Epoxidation | Chiral Titanium or Vanadium Complex encyclopedia.pub | Enantioselective | Synthesis of chiral epoxides. encyclopedia.pub |

| Aza-Michael Cyclization | Chiral Bifunctional Guanidine nih.gov | Enantioselective and Diastereoselective | Synthesis of nitrogen-containing heterocycles. nih.gov |

| Conjugate Addition | Co-catalytic Copper and Chiral Amine researchgate.net | Enantioselective | β-alkylation of α,β-unsaturated aldehydes. researchgate.net |

Derivatization Strategies for Analytical and Synthetic Applications

Derivatization for Spectroscopic Analysis

For the analysis of chiral compounds like tert-butyl 8-hydroxyoctanoate, Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for determining enantiomeric purity and absolute configuration, especially when coupled with chiral derivatizing agents (CDAs). wikipedia.org A racemic mixture of a chiral alcohol will produce identical NMR spectra for both enantiomers. However, by reacting the alcohol with an enantiomerically pure CDA, a pair of diastereomers is formed. wikipedia.org These diastereomers have distinct physical properties and, crucially, will exhibit separate, distinguishable signals in the NMR spectrum. illinois.edu

One of the most widely used methods is the Mosher's acid method, which employs α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). wikipedia.orgillinois.eduhebmu.edu.cn By preparing two separate samples, one reacting the racemic alcohol with (R)-MTPA and the other with (S)-MTPA, two different diastereomeric esters are produced. Comparing the ¹H or ¹⁹F NMR spectra of these esters allows for the determination of the absolute configuration of the alcohol. illinois.eduyoutube.com The anisotropic effect of the phenyl ring in the MTPA moiety causes predictable shielding or deshielding of the protons near the chiral center, allowing for assignment. illinois.edu This technique not only helps in assigning the absolute stereochemistry but also allows for the calculation of enantiomeric excess by integrating the distinct signals of the resulting diastereomers. youtube.com

Other reagents, such as methoxyphenylacetic acid (MPA) and 9-anthrylmethoxyacetic acid (9-AMA), function on a similar principle, offering alternative options for creating resolvable diastereomers for NMR analysis. hebmu.edu.cn

Table 1: Chiral Derivatizing Agents for NMR Analysis of Alcohols

Derivatization for Chromatographic Characterization

Chromatographic techniques, particularly gas chromatography (GC), often require analytes to be volatile and thermally stable. The polar hydroxyl group in this compound can lead to poor peak shape and potential degradation during GC analysis. Derivatization is a common strategy to overcome these issues.

Silylation is the most common derivatization technique for GC analysis of compounds containing active hydrogen atoms, such as alcohols. chemcoplus.co.jp This process involves replacing the acidic hydrogen of the hydroxyl group with a nonpolar silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (TBDMS) group. chemcoplus.co.jprsc.org The resulting silyl ether is significantly more volatile, less polar, and more thermally stable than the parent alcohol. rsc.org This derivatization improves chromatographic behavior, leading to sharper, more symmetrical peaks and enhanced sensitivity. researchgate.net

For GC-Mass Spectrometry (GC-MS), silylation is particularly advantageous. The resulting derivatives often produce characteristic fragmentation patterns upon electron ionization, which aids in structural elucidation. rsc.org For instance, TBDMS derivatives are known to produce a prominent M-57 fragment ion (loss of a tert-butyl group), which can be a clear indicator in the mass spectrum. chemcoplus.co.jp A variety of silylating agents are available, often used with a catalyst and in an aprotic solvent.

Table 2: Common Silylating Agents for GC-MS Analysis

Assessing the enantiomeric purity of this compound can be achieved by chromatography after conversion into diastereomers. This classic approach allows for the separation of the resulting diastereomers on a standard, achiral chromatography column (either GC or HPLC). science.govaocs.org The process involves reacting the racemic alcohol with a single, pure enantiomer of a chiral derivatizing agent. aocs.org

For example, reacting the (R/S)-tert-butyl 8-hydroxyoctanoate with enantiopure (-)-menthyl chloroformate would produce two diastereomers: [(R)-alcohol-(-)-menthyl] carbonate and [(S)-alcohol-(-)-menthyl] carbonate. These two compounds have different physical properties and will exhibit different retention times on an achiral column, allowing for their separation and quantification. doi.org The choice of derivatizing agent is critical, as the distance between the two chiral centers and the rigidity of the resulting derivative can significantly impact the degree of chromatographic resolution. aocs.orgdoi.org

Table 3: Chiral Derivatizing Agents for Chromatographic Separation

Silylation Approaches for Gas Chromatography-Mass Spectrometry

Chemical Modifications for Enhanced Reactivity or Specific Interactions

Beyond analytical purposes, the hydroxyl group of this compound can be chemically modified to alter its reactivity for synthetic applications.

A primary modification is the oxidation of the secondary alcohol. Using suitable oxidizing agents, the hydroxyl group can be converted into a ketone, yielding tert-butyl 8-oxooctanoate. wou.edulibretexts.org This transformation is fundamental in organic synthesis, as the resulting ketone opens up a new range of possible reactions, such as reductive amination or Wittig reactions. Reagents like tert-butyl hypochlorite (B82951) or systems involving molecular iodine and a base have been used for the oxidation of alcohols to carbonyls. organic-chemistry.orgsemanticscholar.org

To facilitate nucleophilic substitution reactions, the hydroxyl group, which is a poor leaving group, can be converted into an excellent leaving group. This is commonly achieved by transforming the alcohol into a sulfonate ester , such as a tosylate or mesylate. csbsju.educhemistrysteps.com Reaction of this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) yields the corresponding tosylate or mesylate derivative. libretexts.orgkhanacademy.org This conversion retains the stereochemistry at the carbinol carbon. libretexts.org The resulting sulfonate is an excellent leaving group and makes the carbon atom susceptible to attack by a wide range of nucleophiles in SN2 reactions, enabling the introduction of halides, azides, nitriles, and other functional groups with inversion of configuration. khanacademy.org

Table of Mentioned Compounds

Applications of Tert Butyl 8 Hydroxyoctanoate As a Research Intermediate and Building Block

Role in the Synthesis of Chiral Precursors for Pharmaceuticals

In the pharmaceutical industry, the development of efficient synthetic routes to produce enantiomerically pure compounds is critical, as the biological activity of a drug is often dependent on its specific stereochemistry. bioline.org.brcore.ac.uk Chiral building blocks—molecules that can be used to construct larger, complex chiral structures—are therefore in high demand. bioline.org.brnih.gov Tert-butyl 8-hydroxyoctanoate and its derivatives serve as key starting materials or intermediates in the synthesis of such chiral precursors for various biologically active molecules. myskinrecipes.com

A significant application of the 8-hydroxyoctanoate structure is in the synthesis of α-Lipoic Acid (ALA) and its analogs. ALA is a naturally occurring antioxidant, and its synthesis has been a subject of extensive research. Several synthetic routes to ALA rely on intermediates derived from octanoic acid, featuring functional groups at the C6 and C8 positions.

Key intermediates in these syntheses often include 8-chloro-6-hydroxyoctanoate esters. google.comtudelft.nl For instance, a patented process involves the reduction of an 8-chloro-6-keto-octanoic acid ester to form the corresponding 8-chloro-6-hydroxyoctanoate. google.com While early syntheses utilized methyl or ethyl esters, the use of a tert-butyl ester like this compound provides specific advantages due to the stability of the tert-butyl protecting group during intermediate steps and its selective removal. The synthesis of ALA from such precursors involves the transformation of the hydroxyl and chloro groups into the characteristic dithiolane ring of the final product. rsc.orgrsc.orggoogle.com The development of stereoselective methods, often involving ketoreductase enzymes, allows for the production of specific enantiomers, such as methyl (R)-8-chloro-6-hydroxyoctanoate, a key chiral intermediate for R-α-Lipoic Acid. tudelft.nl

| Intermediate Type | Role in Synthesis | Relevant Compounds |

| Keto Ester | Precursor to the chiral alcohol | Ethyl ester of 8-chloro-6-ketooctanoic acid |

| Chiral Hydroxy Ester | Key chiral building block after stereoselective reduction | Methyl (R)-8-chloro-6-hydroxyoctanoate, t-Butyl 8-chloro-6-hydroxyoctanoate google.comtudelft.nl |

| Dithio Compounds | Direct precursors to the final active molecule | 6,8-dithioloctanoic acid google.com |

Utilization in Polymer Synthesis and Material Science Research

The dual functionality of this compound makes it a versatile monomer for creating advanced polymers. The hydroxyl group can act as an initiator for polymerization, while the tert-butyl ester group can be retained to influence polymer properties or be subsequently modified.

Polyhydroxyalkanoates (PHAs) are a class of biodegradable and biocompatible polyesters produced by various microorganisms. nih.gov They are formed from hydroxyalkanoic acid monomer units. PHAs are typically classified by the length of their monomer side chains: short-chain-length (scl-PHAs) from monomers with 3-5 carbon atoms and medium-chain-length (mcl-PHAs) from monomers with 6-14 carbon atoms. nih.govmdpi.com

Poly(3-hydroxyoctanoate) (PHO), an mcl-PHA, exhibits low crystallinity and elastomeric properties. researchgate.net While microbial PHAs are typically polymers of 3-, 4-, or 5-hydroxy acids, synthetic polyesters can be created from a wider range of hydroxy acids. google.com this compound represents a monomer that can be used to synthesize polyesters that are structurally related to PHAs but with different properties due to the position of the hydroxyl group. Polymerization via the hydroxyl group of 8-hydroxyoctanoic acid (after deprotection of the tert-butyl ester) or through ring-opening polymerization of its corresponding lactone would result in a polyester (B1180765) with a different repeating unit structure compared to traditional PHAs, potentially leading to novel material characteristics.

| Polymer Type | Common Monomer Example(s) | Key Properties |

| scl-PHA | 3-hydroxybutyrate (3HB), 3-hydroxyvalerate (B1259860) (3HV) nih.gov | Thermoplastic, similar to polypropylene (B1209903) nih.gov |

| mcl-PHA | 3-hydroxyhexanoate (3HHx), 3-hydroxyoctanoate (B1259324) (3HO) mdpi.comjst.go.jp | Elastomeric, low crystallinity, low glass transition temperature nih.govresearchgate.net |

| Related Polyester | 8-hydroxyoctanoate | Properties depend on the specific polymer architecture created. |

The strategic value of this compound is particularly evident in the synthesis of functionalized and complex polymer architectures, such as block copolymers. The hydroxyl group can serve as an initiation site for the ring-opening polymerization (ROP) of cyclic monomers like ε-caprolactone or tert-butyl glycidyl (B131873) ether. nsf.gov

In such a synthetic scheme, the this compound molecule would act as the starting point to grow a polymer chain. The resulting polymer would have the 8-octanoate moiety at one end. The bulky tert-butyl group can be retained to create polymers with specific solubility or thermal properties. cmu.edu Alternatively, it can be hydrolyzed to a carboxylic acid group, introducing functionality that can be used for further reactions, such as grafting other polymer chains or attaching bioactive molecules. google.com This approach allows for the creation of well-defined materials like amphiphilic block copolymers, which can self-assemble into micelles in aqueous solutions. nsf.gov

Monomer Units in Polyhydroxyalkanoates (PHAs) and Related Polyesters

Strategic Use in Fine Chemical Synthesis and Specialty Chemicals

The synthesis of fine chemicals and specialty chemicals often requires multi-step procedures where specific functional groups in a molecule must react while others remain unchanged. rsc.org The use of protecting groups is a fundamental strategy in such syntheses. This compound is an exemplary building block for these applications because it contains two distinct and selectively reactive functional groups.

The tert-butyl ester is a common protecting group for carboxylic acids due to its stability under a wide range of reaction conditions, including those that are basic or nucleophilic. mdpi.com This stability allows chemists to perform a variety of transformations on the terminal hydroxyl group of this compound without affecting the ester. Once the desired modifications at the hydroxyl end are complete, the tert-butyl group can be efficiently removed under moderately acidic conditions to liberate the carboxylic acid for subsequent reactions. This orthogonal reactivity is highly valuable in the synthesis of complex molecules where precise control over the reaction sequence is necessary. orgsyn.org

Computational and Theoretical Investigations of Tert Butyl 8 Hydroxyoctanoate

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations allow for the visualization of molecular motion and the exploration of different conformational states over time. These techniques are crucial for understanding how the molecule folds, interacts with its environment, and recognizes binding partners. ebsco.com

The ester group itself can exist in different conformations, with the trans (or Z) conformer generally being more stable than the cis (or E) conformer due to reduced steric clash. rwth-aachen.de The bulky tert-butyl group significantly influences the local geometry, and its rotation is a key dynamic feature. Studies on similar esters, such as tert-butyl acetate (B1210297), have used quantum chemical calculations to determine rotational barriers. For instance, the barrier to internal rotation of the acetyl methyl group in some esters can be around 250 cm⁻¹, a value that is influenced by the size of adjacent substituents. rwth-aachen.de For tert-butyl 8-hydroxyoctanoate, the long alkyl chain is expected to adopt a low-energy, staggered conformation, resembling a linear chain to minimize steric strain, though it retains significant flexibility. organicchemistrytutor.com

The energy landscape of such a molecule is complex, with many local minima corresponding to different rotamers. nih.gov The global minimum energy conformation would likely feature the alkyl chain in an extended, all-staggered arrangement with the ester group in its preferred trans configuration.

Table 1: Predicted Relative Energies of Key Conformational Features This table is a theoretical representation based on general principles of conformational analysis.

| Conformational Feature | Description | Predicted Relative Energy (kcal/mol) | Rationale |

|---|---|---|---|

| Ester Geometry | cis (E) vs. trans (Z) | trans is lower | Minimized steric hindrance between the tert-butyl group and the carbonyl oxygen. |

| Alkyl Chain (C2-C7) | Eclipsed vs. Staggered | Staggered is lower | Minimizes torsional strain along the carbon backbone. organicchemistrytutor.com |

| C1-C2 Bond Rotation | Gauche vs. Anti (relative to C3) | Anti is lower | A gauche interaction introduces steric strain, similar to that observed in butane. lumenlearning.com |

| tert-Butyl Rotation | - | Low barrier | The rotation of the tert-butyl group around its C-O bond is typically facile. |

The behavior of this compound in solution is governed by its interactions with solvent molecules. These interactions are dictated by the molecule's functional groups: the hydroxyl group, which can act as a hydrogen bond donor and acceptor, and the ester group, whose carbonyl oxygen is a hydrogen bond acceptor. utwente.nl The tert-butyl group and the alkyl chain contribute to hydrophobic interactions.

Molecular dynamics (MD) simulations are effective for studying these solute-solvent interactions. jlu.edu.cn In polar protic solvents like water or ethanol, the hydroxyl group of this compound would form strong hydrogen bonds, enhancing solubility. The ester's carbonyl oxygen would also participate in hydrogen bonding with solvent protons. In polar aprotic solvents such as acetone (B3395972) or DMSO, the solvent can accept hydrogen bonds from the molecule's hydroxyl group but cannot donate them. In nonpolar solvents like hexane, the dominant interactions would be weaker van der Waals forces involving the alkyl chain and tert-butyl group.

Theoretical studies combining MD simulations with quantum mechanics can quantify these interactions, showing how solvent polarity affects molecular geometry and electronic structure. jlu.edu.cnmdpi.com For example, increasing solvent polarity can polarize and lengthen specific bonds, such as the C=O and O-H bonds, and increase the magnitude of atomic charges. jlu.edu.cn

Table 2: Summary of Predicted Intermolecular Interactions in Various Solvents

| Solvent Type | Example Solvent | Dominant Interaction with Solute | Expected Effect on Solute |

|---|---|---|---|

| Polar Protic | Water, Ethanol | Hydrogen Bonding (solute -OH and C=O with solvent) | Strong solvation, stabilization of polar conformers. |

| Polar Aprotic | Acetone, DMSO | Dipole-Dipole, H-bond acceptance (solute -OH with solvent C=O) | Moderate solvation, less stabilization than protic solvents. |

| Nonpolar | Hexane, Toluene | van der Waals / London Dispersion Forces | Poor solvation, solute may prefer to self-associate via hydrogen bonding. |

Conformational Analysis and Energy Landscapes

Quantum Chemical Studies for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for predicting the electronic properties and intrinsic reactivity of a molecule. scienceopen.com These methods can determine the distribution of electrons, identify reactive sites, and calculate properties like orbital energies.

For this compound, the electronic structure is influenced by its distinct functional groups. The bulky tert-butyl group acts as a weak electron-donating group, while the ester carbonyl is electron-withdrawing. The hydroxyl group can be both electron-donating (via the oxygen lone pairs) and weakly electron-withdrawing (due to oxygen's electronegativity).

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). For this molecule, the HOMO is likely to have significant contributions from the oxygen atoms of the hydroxyl and ester groups. The LUMO is expected to be centered on the antibonding π* orbital of the carbonyl group, making the carbonyl carbon the primary site for nucleophilic attack. Molecular Electrostatic Potential (MEP) maps can visualize these properties, showing regions of negative potential (electron-rich, e.g., around the oxygens) and positive potential (electron-poor, e.g., around the hydroxyl hydrogen and carbonyl carbon). researchgate.net

Table 3: Selected Computed Properties for this compound Data sourced from computational models.

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 216.32 g/mol | PubChem |

| XLogP3-AA | 2.5 | Computed by XLogP3 3.0 nih.gov |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.6.11 nih.gov |

| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.6.11 nih.gov |

| Rotatable Bond Count | 9 | Computed by Cactvs 3.4.6.11 nih.gov |

| HOMO-LUMO Gap (Conceptual) | Moderate | DFT (by analogy) researchgate.net |

| Most Electronegative Site (Conceptual) | Carbonyl & Hydroxyl Oxygens | MEP Analysis (by analogy) researchgate.net |

| Most Electropositive Site (Conceptual) | Carbonyl Carbon & Hydroxyl Hydrogen | MEP Analysis (by analogy) researchgate.net |

Computational Studies in Enzyme-Substrate Interactions and Catalysis Mechanisms

This compound is a chiral molecule, and its enantioselective synthesis is often achieved via the biocatalytic reduction of a precursor ketone, tert-butyl 8-oxooctanoate, using enzymes like ketoreductases (KREDs). rsc.orgnih.govresearchgate.net Computational methods, such as molecular docking and MD simulations, are critical for understanding how these enzymes achieve high stereoselectivity. nih.govnih.gov

A computational study would typically involve docking the substrate, tert-butyl 8-oxooctanoate, into the active site of a KRED. The active site of a typical KRED contains a catalytic triad (B1167595) (e.g., Ser-Tyr-Lys) and a bound cofactor (NAD(P)H). rsc.org The docking simulations would predict the most stable binding pose of the substrate.

The stereochemical outcome of the reduction is determined by the precise orientation of the substrate's carbonyl group relative to the hydride source from the NADPH cofactor. This orientation is controlled by specific interactions between the substrate and amino acid residues in the active site. For example, the carbonyl oxygen would likely form a hydrogen bond with a residue like tyrosine or serine, activating it for reduction. The long alkyl chain and the bulky tert-butyl ester group would fit into hydrophobic pockets within the active site. The specific shape and chirality of these pockets force the substrate into a conformation that exposes one face of the carbonyl to the cofactor, leading to the formation of either the (R) or (S) alcohol. rsc.org MD simulations can further refine these models by showing how the enzyme-substrate complex behaves dynamically, confirming the stability of the productive binding mode. rsc.org

Table 4: Hypothetical Key Interactions in KRED-Catalyzed Reduction of tert-Butyl 8-Oxooctanoate This table is a conceptual model based on known KRED mechanisms.

| Substrate Moiety | Interacting Enzyme Component | Type of Interaction | Role in Catalysis |

|---|---|---|---|

| Carbonyl Oxygen | Tyr residue (hydroxyl), Ser residue (hydroxyl) | Hydrogen Bonding | Polarization of C=O bond, stabilization of transition state. ijarsct.co.in |

| Alkyl Chain (C2-C7) | Hydrophobic residues (e.g., Leu, Ile, Phe) | van der Waals / Hydrophobic | Substrate positioning and specificity. |

| tert-Butyl Ester Group | Hydrophobic pocket | van der Waals / Hydrophobic | Anchoring the substrate, contributing to stereoselectivity. |

| Carbonyl Carbon | NADPH cofactor | Hydride Transfer | Reduction of the ketone to a secondary alcohol. |

常见问题

Basic Question

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to minimize hydrolysis.

- Handling : Use anhydrous conditions and gloveboxes for moisture-sensitive steps. Monitor for discoloration or precipitate formation as degradation indicators.

- Safety : Follow protocols for handling reactive esters, including PPE (gloves, goggles) and spill containment .

How to design a multi-step pathway for this compound derivatives?

Advanced Question

Apply retrosynthetic analysis to identify feasible intermediates (e.g., bromooctanoate precursors) . Use orthogonal protecting groups (e.g., tert-butyl esters) to isolate reactive sites. Optimize each step via flow chemistry for scalability and control. Monitor reaction progress with inline FTIR or HPLC. For complex derivatives, leverage parallel synthesis or automated platforms to screen conditions .

How to validate purity using chromatographic methods?

Basic Question

- HPLC : Use a C18 column with UV detection (210–220 nm). Compare retention times to standards.

- GC-MS : Ideal for volatile impurities; derivatize hydroxyl groups if necessary.

- TLC : Screen crude mixtures with iodine or UV visualization. Quantify purity via integration of HPLC peaks (>98% for publication-grade samples).

How can chemometric analysis optimize reaction conditions?

Advanced Question

Apply multivariate analysis (e.g., PCA or PLS regression) to correlate reaction parameters (temperature, pH) with outcomes (yield, purity). Use software like SIMCA or MATLAB to model non-linear relationships. Design-of-experiment (DoE) tools like JMP or Minitab enable efficient exploration of high-dimensional parameter spaces .

What parameters critically influence esterification efficiency?

Basic Question

- Catalyst Type : Acidic (e.g., H₂SO₄) vs. enzymatic catalysts.

- Molar Ratios : Excess alcohol drives equilibrium toward ester formation.

- Temperature : Higher temps accelerate kinetics but risk side reactions.

- Solvent : Anhydrous solvents (e.g., THF) minimize hydrolysis .

How to integrate kinetic studies with computational modeling for mechanism elucidation?

Advanced Question

Conduct time-resolved kinetic experiments (e.g., stopped-flow UV-Vis) to measure rate constants. Fit data to kinetic models (e.g., pseudo-first-order) using tools like KinTek Explorer. Combine with DFT calculations to identify transition states and intermediates. Validate mechanisms via isotopic labeling (e.g., ¹⁸O tracing in ester hydrolysis) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。